2-(Hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol

Bioaccessibility Oral bioavailability Phenylethanoid glycoside stability

2-(Hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol, commonly known as salidroside (rhodioloside), is a naturally occurring O-glycosyl compound with molecular formula C₁₄H₂₀O₇ and molecular weight 300.30 g/mol. It is a tyrosol β-D-glucopyranoside—a phenylethanoid monosaccharide glycoside—found in Rhodiola rosea, Rhodiola algida, and Rehmannia glutinosa.

Molecular Formula C14H20O7
Molecular Weight 300.30 g/mol
Cat. No. B7887326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol
Molecular FormulaC14H20O7
Molecular Weight300.30 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCOC2C(C(C(C(O2)CO)O)O)O)O
InChIInChI=1S/C14H20O7/c15-7-10-11(17)12(18)13(19)14(21-10)20-6-5-8-1-3-9(16)4-2-8/h1-4,10-19H,5-7H2
InChIKeyILRCGYURZSFMEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Salidroside (2-(Hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol): A Structurally Defined Phenylethanoid Glycoside for Standardized Procurement


2-(Hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol, commonly known as salidroside (rhodioloside), is a naturally occurring O-glycosyl compound with molecular formula C₁₄H₂₀O₇ and molecular weight 300.30 g/mol [1]. It is a tyrosol β-D-glucopyranoside—a phenylethanoid monosaccharide glycoside—found in Rhodiola rosea, Rhodiola algida, and Rehmannia glutinosa [1]. Salidroside is a well-characterized single-chemical-entity with a defined CAS number (10338-51-9) and a specific stereochemical configuration: (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol [2]. Unlike multi-component Rhodiola extracts, salidroside as a discrete molecule enables reproducible dosing, unambiguous structure-activity relationship studies, and direct quantitative comparison against structural analogs [3].

Why Rosavin, Tyrosol, or Acteoside Cannot Substitute for Salidroside in Research and Formulation


Salidroside, rosavin, tyrosol, and acteoside are frequently co-occurring constituents of Rhodiola rosea and related species, yet they differ fundamentally in glycosylation state, aglycone structure, pharmacokinetic behavior, and target engagement [1]. Rosavin is a cinnamyl alcohol diglycoside with distinct electrophysiological concentration-response characteristics; tyrosol is the aglycone of salidroside and undergoes different metabolic fate; acteoside is a disaccharide phenylethanoid ester with markedly inferior bioaccessibility [2]. These structural and pharmacokinetic differences translate into non-interchangeable biological activities: in a binge eating model, salidroside abolished pathological feeding behavior while rosavin at matched doses was inactive [3]. Commercial Rhodiola extracts are frequently standardized to rosavin content alone, yet rosavin content does not predict salidroside-mediated effects [1]. Procurement of the precise molecular entity—rather than a botanical extract or a structural analog—is therefore essential for experimental reproducibility and valid cross-study comparisons.

Quantitative Differentiation of Salidroside Against Its Closest Structural and Functional Analogs


Gastrointestinal Bioaccessibility: Salidroside vs. Acteoside in Simulated Human Digestion

In a direct head-to-head in vitro gastrointestinal digestion model, salidroside demonstrated a bioaccessibility of 98.7 ± 1.35%, nearly double that of the phenylethanoid disaccharide acteoside at 50.1 ± 3.04% [1]. This differential is attributed to salidroside's structural stability as a monosaccharide glycoside lacking the hydrolytically labile ester linkage present in acteoside [1]. In the Caco-2 intestinal absorption model, the apparent permeability (Papp) of salidroside in the absorptive (AP-to-BL) direction was 21.7 ± 1.38 × 10⁻⁷ cm/s, versus 4.75 ± 0.251 × 10⁻⁷ cm/s for acteoside—a 4.6-fold difference [1]. Salidroside permeation occurred via passive diffusion, while acteoside was subject to P-glycoprotein-mediated efflux [1].

Bioaccessibility Oral bioavailability Phenylethanoid glycoside stability

Behavioral Pharmacological Selectivity: Salidroside vs. Rosavin in Binge Eating Disorder Model

In a validated female rat model of binge eating (BE) induced by cyclic food restriction and acute stress, salidroside, administered at doses corresponding to its content in 10–20 mg/kg of a standardized R. rosea extract (3.12% salidroside), dose-dependently reduced highly palatable food (HPF) intake and at the higher dose completely abolished the binge episode [1]. By contrast, rosavin—the compound to which most commercial Rhodiola extracts are standardized—showed no effect on BE at matched doses present in the extract [1]. The R. rosea extract at 20 mg/kg also abolished the stress-induced elevation in serum corticosterone levels, an effect attributable to salidroside but not rosavin [1].

Binge eating Stress-related behavior Rhodiola rosea active principle

Concentration-Dependent Differential Hippocampal Electrophysiology: Salidroside vs. Rosavin

In isolated rat hippocampal slices, both salidroside and rosavin potentiated electric stimulation of an intra-hippocampal circuit, resulting in enhanced pyramidal cell responses—a synaptic model of long-term potentiation relevant to memory formation [1]. However, the concentration-response relationship was inverted between the two compounds: salidroside was more effective at lower concentrations, whereas rosavin required higher concentrations to achieve comparable potentiation [1]. This differential is mechanistically significant because it indicates distinct target engagement thresholds and suggests that salidroside may produce cognitive effects at lower brain exposures than rosavin [1].

Hippocampal long-term potentiation Synaptic plasticity Cognition enhancement

Baseline Cytoprotective Potency: Salidroside and Its Derivative pOBz in PC12 Cells

Salidroside serves as the pharmacophoric scaffold from which more potent derivatives have been rationally designed. In CoCl₂-treated PC12 cells (a chemical hypoxia neuroprotection model), salidroside exhibited a cytoprotective EC₅₀ of 0.30 μM [1]. The benzoylated derivative pOBz—synthesized by esterifying the phenolic hydroxyl of salidroside—achieved an EC₅₀ of 0.038 μM, approximately 8-fold more potent [1]. The lipophilicity differential was equally striking: log P of 1.44 for pOBz versus −0.89 for salidroside, reflecting the latter's inherently hydrophilic character [1]. In purified human MAO-B enzymatic assays, salidroside inhibited MAO-B with a Ki of 0.92 μM, while pOBz achieved a Ki of 0.041 μM—a 22-fold improvement—and was highly selective for MAO-B over MAO-A [1].

Neuroprotection Monoamine oxidase B inhibition Structure-activity relationship

Relative Antioxidant Capacity: Salidroside vs. Rosavin in Cell-Free Radical Scavenging

Independent cell-free antioxidant assays reveal that rosavin is a more potent direct radical scavenger than salidroside under specific assay conditions, while salidroside demonstrates superior cellular protection despite lower direct scavenging activity. Salidroside scavenged DPPH radicals with an EC₅₀ of 81.54 µg/mL in cell-free assays , whereas rosavin exhibited a DPPH IC₅₀ of 5.9 µg/mL—approximately 14-fold lower (more potent) [1]. In a separate total antioxidant capacity assay, salidroside reached 80% of the activity of ascorbic acid standard, while rosavin was reported at comparable levels at equivalent concentrations [2]. However, in cellular protection models (HepG2 cells challenged with H₂O₂), salidroside displayed significant protective effects despite negligible cell-free antioxidant activity, whereas hydroxysalidroside and hydroxytyrosol glycosides showed the opposite pattern [3]. This cell-free vs. cellular efficacy paradox underscores that salidroside's biological activity cannot be predicted solely by its direct radical scavenging capacity and instead involves cellular signaling mechanisms.

DPPH radical scavenging Antioxidant activity In vitro standardization

Brain Distribution and Pharmacokinetic Baseline: Salidroside Brain/Blood Ratio

After oral administration in rats, salidroside achieved a brain-to-blood concentration ratio of 2.5, indicating preferential distribution into the central nervous system [1]. The oral bioavailability of salidroside was 21.8%, and its amide derivative 5c improved this to 33.3% [1]. The high brain/blood ratio is mechanistically significant for any CNS-targeted application and is not assumed for all phenylethanoid glycosides as a class. Acteoside, for comparison, suffers from poor oral bioavailability driven by low bioaccessibility and P-gp efflux, with no preferential brain distribution reported [2]. While direct brain/blood ratio data for rosavin are not available for head-to-head comparison in the same study, the known log P of salidroside (−0.89) and its passive diffusion transport mechanism across Caco-2 monolayers support a distinct CNS penetration profile compared to larger, more polar congeners [2][3].

Pharmacokinetics Brain penetration Oral bioavailability

Evidence-Backed Application Scenarios for Salidroside Procurement and Deployment


Quality Control Reference Standard for Authentication and Quantification of Rhodiola rosea Products

Salidroside is a mandatory analytical marker for Rhodiola rosea quality control, yet its content varies dramatically across commercial samples. In a validated HPLC analysis of 27 batches, the average salidroside content was 0.6% (range 0.3–1.5%) [1]. A separate study of seven arctic root products found salidroside content ranging from undetectable (in 3 of 7 samples) to 37.86 ± 3.94 µg/mL in the highest-quality reference sample [2]. TLC screening with HPLC-DAD and NMR confirmation detected salidroside in only four of seven tested products [2]. Procurement of authenticated high-purity salidroside (>97%, CAS 10338-51-9) is therefore essential as a calibration standard for HPLC, HPTLC, and NMR-based quality control protocols. Without a pure salidroside reference, regulatory compliance testing for Rhodiola products cannot reliably quantify this marker, and the absence of salidroside in three commercial samples—confirmed by orthogonal methods—highlights the prevalence of non-authentic products on the market [2].

Neuroprotection Research: Ischemia-Reperfusion Injury and Monoamine Oxidase B Inhibition

Salidroside at 12 mg/kg reduced cerebral infarct volume by 17.9% in a rat middle cerebral artery occlusion (MCAO) model of focal ischemia-reperfusion [1]. Its defined MAO-B inhibitory activity (Ki = 0.92 μM) establishes it as a reference scaffold for developing competitive, selective MAO-B inhibitors [2]. The cytoprotective EC₅₀ of 0.30 μM in PC12 cells provides a quantitative baseline against which novel neuroprotective analogs can be benchmarked [2]. Researchers should note that tyrosol galactoside (Tyr) demonstrated superior antioxidative action compared to salidroside in the same MCAO model, indicating that the glycosyl moiety identity (glucose vs. galactose) materially affects neuroprotective efficacy [3]. Salidroside is thus the appropriate starting material for SAR programs exploring the glycosyl group's contribution to neuroprotection.

Behavioral Pharmacology of Stress-Related Disorders: Binge Eating and Feeding Behavior

Salidroside—but not rosavin—dose-dependently reduced and at higher doses completely abolished binge eating episodes in a validated female rat model combining cyclic food restriction and acute stress [1]. The R. rosea extract at 20 mg/kg, containing approximately 0.624 mg/kg salidroside, abolished both the BE episode and the stress-induced serum corticosterone surge [1]. This functional dissociation between salidroside and rosavin in the same model establishes salidroside as the sole active principle for this indication, directly contradicting reliance on rosavin-standardized extracts [1]. Procurement of pure salidroside rather than mixed Rhodiola extracts is required to isolate the molecule responsible for the anti-BE effect and to conduct dose-response studies free from confounding by rosavin or other co-occurring constituents.

Oral Bioavailability and Formulation Development: Bioaccessibility-Optimized Phenylethanoid Delivery

With a bioaccessibility of 98.7 ± 1.35% in simulated gastrointestinal digestion—nearly double that of acteoside (50.1 ± 3.04%)—salidroside is the phenylethanoid glycoside of choice for oral formulation development where high intestinal lumen survival is required [1]. Its passive diffusion transport mechanism (Papp AP-to-BL = 21.7 ± 1.38 × 10⁻⁷ cm/s), lack of P-gp efflux liability, and 2.5-fold brain enrichment [2][3] make it a more predictable starting point for pharmacokinetic modeling than acteoside, which suffers from active efflux [1]. The widely reported log P of −0.89 [4] and aqueous solubility of approximately 2.18 × 10⁵ mg/L [5] provide computable parameters for in silico absorption prediction. Formulators developing oral CNS-targeted phenylethanoid products should select salidroside over acteoside or rosavin on the basis of these quantitative absorption and distribution advantages.

Quote Request

Request a Quote for 2-(Hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.